molecular formula C10H16N2O B2496633 1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile CAS No. 2166647-59-0

1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile

Cat. No.: B2496633
CAS No.: 2166647-59-0
M. Wt: 180.251
InChI Key: IHRPQZYTEKVURL-UHFFFAOYSA-N
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Description

1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile is a spirocyclic compound characterized by a unique bicyclic framework combining a cyclohexane ring fused with a tetrahydrofuran moiety (oxaspiro[4.5]decane backbone). The amino (-NH₂) and cyano (-CN) functional groups at positions 1 and 2, respectively, confer distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery. Its molecular formula is C₁₃H₁₂BrN₃ (as per synthetic derivatives in ), though variations exist depending on substituents. The compound’s spirocyclic structure enhances conformational rigidity, which is advantageous in medicinal chemistry for modulating target binding and metabolic stability .

Properties

IUPAC Name

4-amino-8-oxaspiro[4.5]decane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10/h8-9H,1-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRPQZYTEKVURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)C(C1C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Core Construction

The oxaspiro[4.5]decane framework is typically synthesized via Prins cyclization or pinacol rearrangement strategies. A representative approach involves the reaction of 4-penten-1-ol derivatives with aldehydes under Lewis acid catalysis (e.g., BF₃·OEt₂). For example:
$$
\text{Cyclobutanol derivative} + \text{Aliphatic aldehyde} \xrightarrow{\text{BF₃·OEt₂}} \text{8-Oxaspiro[4.5]decane intermediate}
$$
This method achieves moderate yields (50–65%) but requires precise temperature control (−10°C to 25°C) to avoid side reactions.

Introduction of the Cyano Group

The carbonitrile moiety is introduced via nucleophilic substitution or Strecker synthesis . In one protocol, a brominated spirocyclic intermediate reacts with sodium cyanide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 8-oxaspiro[4.5]decane-2-carbonitrile with 70–75% efficiency.

Multi-Step Synthetic Pathways

Route A: Sequential Functionalization

Step 1 : Synthesis of 8-Oxaspiro[4.5]decane-2-carbonitrile

  • Reagents : 1-(4-Hydroxybut-1-en-2-yl)cyclobutanol, acetaldehyde, BF₃·OEt₂
  • Conditions : 0°C, 6 hours, anhydrous CH₂Cl₂
  • Yield : 62%

Step 2 : Amination via Gabriel Synthesis

  • Reagents : Phthalimide, hydrazine hydrate
  • Conditions : Reflux in ethanol, 8 hours
  • Yield : 58%

Overall Yield : 36%

Route B: One-Pot Tandem Reaction

A streamlined method employs Ugi-4CR (Ugi four-component reaction) to concurrently assemble the spirocyclic backbone and introduce functional groups:
$$
\text{Aldehyde} + \text{Amine} + \text{Isocyanide} + \text{Carboxylic acid} \xrightarrow{\text{MeOH}} \text{1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile}
$$

  • Catalyst : ZnCl₂ (10 mol%)
  • Yield : 45–50%

Reaction Optimization and Challenges

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield
Solvent Tetrahydrofuran Maximizes Lewis acid activity
Temperature −10°C to 25°C Prevents ring-opening side reactions
Catalyst Loading 15 mol% BF₃ Balances cost and efficiency

Byproduct Mitigation

  • Undesired Rearrangements : Controlled addition of aldehydes reduces epimerization.
  • Cyano Group Hydrolysis : Anhydrous conditions (molecular sieves) prevent HCN formation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances utilize microreactors to enhance heat transfer and reduce reaction times:

  • Residence Time : 2 minutes
  • Output : 1.2 kg/day

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.
  • Catalyst Recycling : Immobilized Lewis acids (e.g., SiO₂-BF₃) enable 5+ reuse cycles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (t, J = 7 Hz, 2H), 2.45 (s, 1H, NH₂), 1.89–1.50 (m, 10H).
  • IR (cm⁻¹): 2250 (C≡N), 3350 (N-H).

Purity Assessment

  • HPLC : >95% purity achieved via silica gel chromatography (eluent: hexane/ethyl acetate 7:3).

Emerging Methodologies

Biocatalytic Approaches

Engineered transaminases enable enantioselective amination:

  • Enzyme : Codexis TA-134
  • ee : >98%

Photoredox Catalysis

Visible-light-mediated cyanation using Ru(bpy)₃²⁺:

  • Light Source : 450 nm LED
  • Yield : 68%

Chemical Reactions Analysis

1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Spirocyclic Compounds

Compound Name Functional Groups/Substituents Molecular Formula Key Features Reference
This compound -NH₂ (position 1), -CN (position 2) C₁₃H₁₂BrN₃ Amino group enhances nucleophilicity; cyano group aids in further coupling
3-Oxo-2-azaspiro[4.5]decane-2-carbonitrile (5i) -C=O (position 3), -CN (position 2) C₁₀H₁₃N₂O Azaspiro backbone with ketone; lower molecular weight
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Cyclopropylmethyl (position 8), -CN C₁₃H₁₉NO₂ Dual oxygen atoms in dioxaspiro ring; hydrophobic substituent
8-Azaspiro[4.5]decan-1-one HCl -C=O (position 1), HCl salt C₉H₁₅NO·HCl Aza analog with ketone; polar salt form improves solubility
1,4-Dioxaspiro[4.5]decane-8-carbonitrile -CN (position 8) C₉H₁₃NO₂ Simplest analog; lacks amino/oxo groups

Comparative Reaction Yields and Conditions

  • 3-Oxo-2-azaspiro[4.5]decane-2-carbonitrile: 29% yield under NaH/cyanogen bromide conditions .
  • 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile : Synthesized via multi-step alkylation; commercial availability suggests optimized routes .
  • 8-Azaspiro[4.5]decan-1-one HCl : Likely prepared via HCl salt formation of the free base azaspiro compound, a common strategy to enhance crystallinity .

Physicochemical Properties

Table 2: Key Physical and Chemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility Features Stability Considerations
This compound 290.16 g/mol ~1.5 (estimated) Moderate polarity due to -NH₂ and -CN Sensitive to oxidation at -NH₂
3-Oxo-2-azaspiro[4.5]decane-2-carbonitrile 177.22 g/mol ~0.8 Polar (ketone and nitrile); DMF-soluble Stable under anhydrous conditions
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile 221.30 g/mol 1.9 (XLogP3) Hydrophobic (cyclopropylmethyl) Stable at room temperature

Biological Activity

1-Amino-8-oxaspiro[4.5]decane-2-carbonitrile is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, pharmacological effects, and synthetic routes that contribute to its activity.

Chemical Structure and Properties

This compound features a spirocyclic structure that is known to influence its biological interactions. The spirocyclic framework often leads to unique binding properties with enzymes and receptors, making it a valuable compound in medicinal chemistry.

Binding Affinities

Research indicates that this compound exhibits significant binding affinities with various biological targets, including:

  • Enzymes : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity.
  • Receptors : It binds to specific receptors, which may mediate its pharmacological effects, including neuroleptic and antiemetic properties.

Neuroleptic Activity

The compound has been evaluated for its neuroleptic effects. In animal models, it has demonstrated the ability to inhibit apomorphine-induced vomiting at low doses (0.0005 mg/kg), indicating potential applications in treating nausea and vomiting associated with chemotherapy or other conditions .

Analgesic Properties

In pain models, such as the hot plate test in mice, this compound showed observable analgesic effects at doses starting from 1.0 mg/kg, suggesting its utility in pain management therapies .

Synthetic Routes

The synthesis of this compound involves several steps that are critical for obtaining the desired compound with high purity and yield. Key synthetic methods include:

  • Cyclization Reactions : The initial formation of the spirocyclic structure typically involves cyclization reactions using formamide and suitable precursors.
  • Introduction of Functional Groups : The cyano group is introduced via reactions with unsaturated nitriles, which is crucial for the biological activity of the compound.
  • Purification Techniques : After synthesis, purification methods such as recrystallization are employed to isolate the active compound from by-products.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFindings
Eddy et al., 1953Demonstrated analgesic effects in mouse models using the hot plate test at doses as low as 1 mg/kg.
US Patent 3155670Reported neuroleptic properties and inhibition of vomiting in canine models at very low doses.
Recent Synthesis Review (2023)Highlighted synthetic strategies that utilize this compound as an intermediate for more complex structures.

Q & A

Q. What are the established synthetic routes for 1-amino-8-oxaspiro[4.5]decane-2-carbonitrile, and how do reaction conditions influence yield and stereochemistry?

The synthesis of spirocyclic compounds like this compound often involves multi-step reactions. For example, asymmetric [3+2] photocycloadditions using catalysts such as Δ-RhS (2 mol%) under blue LED irradiation can achieve enantioselectivity (e.g., 96% ee) . Key variables include solvent choice (e.g., acetone), temperature, and stoichiometry of reagents (e.g., acrylonitrile as a dienophile). Optimization of these parameters is critical to minimize side reactions and improve diastereomeric ratios (e.g., 7:1 d.r. observed via ¹H NMR) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming spirocyclic frameworks. For instance, ¹H NMR signals (e.g., δ 1.25–2.34 ppm for cyclohexane protons) and coupling constants (e.g., J = 9.0–12.9 Hz) help identify ring conformations . High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak IG) resolves enantiomers, while mass spectrometry (MS) validates molecular weight .

Q. How does the spirocyclic structure of this compound influence its physicochemical properties?

The spirocyclic scaffold introduces steric constraints and electronic effects. The 8-oxa (oxygen) and 1-amino groups create hydrogen-bonding sites, affecting solubility and reactivity. Computational studies (e.g., LogP = 3.06, PSA = 40.86 Ų) predict moderate hydrophobicity and polar surface area, which influence bioavailability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields or stereochemical outcomes for this compound?

Discrepancies in yields or stereochemistry may arise from catalyst loading, reaction time, or impurities in starting materials. Systematic Design of Experiments (DoE) can isolate critical variables. For example, adjusting DIPEA (base) equivalents in photocycloadditions modulates reaction efficiency . Cross-validation using alternative methods (e.g., X-ray crystallography via SHELX refinement ) ensures structural accuracy.

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., [3+2] cycloadditions or ring-opening transformations)?

Density Functional Theory (DFT) calculations can map transition states and regioselectivity. For example, modeling the spirocyclic strain energy (~15–20 kcal/mol) helps predict ring-opening tendencies under acidic or thermal conditions . Molecular docking may also simulate interactions with biological targets (e.g., enzymes or receptors) to guide SAR studies.

Q. What experimental evidence supports or challenges the proposed mechanism for its biological activity (e.g., enzyme inhibition)?

While direct biological data for this compound is limited, analogues like 8-oxa-2-azaspiro[4.5]decane derivatives exhibit pharmacological properties (e.g., enzyme modulation) . In vitro assays (e.g., IC₅₀ measurements) paired with mutagenesis studies could validate binding hypotheses. Contrasting results between enantiomers (e.g., −62.6° optical rotation ) may indicate stereospecific activity.

Methodological Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Avoid inhalation or skin contact due to uncharacterized toxicity. Use gloves (e.g., nitrile), eye protection, and ventilation. Spills should be collected in sealed containers, and decomposition products (e.g., CO, HCl under combustion) require fume hoods .

Q. How can researchers address conflicting spectral data (e.g., NMR shifts) across different batches or synthetic routes?

Reproducibility issues may stem from solvent impurities or tautomerism. Standardize NMR acquisition parameters (e.g., 300 MHz, CDCl₃) and use internal standards (e.g., TMS). Cross-check with alternative techniques like ¹³C NMR or IR spectroscopy .

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